5-chloro-1-methyl-1H-1,2,4-triazol-3-amine
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Overview
Description
5-Chloro-1-methyl-1H-1,2,4-triazol-3-amine is an organic compound belonging to the triazole family It is characterized by a triazole ring substituted with a chlorine atom at the 5-position and a methyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-1-methyl-1H-1,2,4-triazol-3-amine typically involves the following steps:
Starting Material: The synthesis begins with 1,2,4-triazole.
Chlorination: The triazole is chlorinated at the 5-position using reagents such as thionyl chloride or phosphorus pentachloride.
Methylation: The chlorinated triazole is then methylated at the 1-position using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 5-azido-1-methyl-1H-1,2,4-triazol-3-amine or 5-thio-1-methyl-1H-1,2,4-triazol-3-amine can be obtained.
Scientific Research Applications
5-chloro-1-methyl-1H-1,2,4-triazol-3-amine has diverse applications in scientific research:
Pharmaceuticals: It serves as a building block for the synthesis of various pharmaceutical agents, including antifungal and anticancer drugs.
Agriculture: The compound is used in the development of herbicides and fungicides due to its ability to inhibit specific enzymes in plants and fungi.
Materials Science: It is employed in the synthesis of advanced materials with unique properties, such as conductive polymers and coordination complexes.
Mechanism of Action
The mechanism of action of 5-chloro-1-methyl-1H-1,2,4-triazol-3-amine varies depending on its application:
Pharmaceuticals: The compound may inhibit specific enzymes or receptors, disrupting cellular processes in pathogens or cancer cells.
Agriculture: It targets enzymes involved in essential metabolic pathways in plants and fungi, leading to their death or growth inhibition.
Comparison with Similar Compounds
- 5-Chloro-1,3-dimethyl-1H-1,2,4-triazole
- 3-Chloro-1-methyl-1H-1,2,4-triazole
- 5-Bromo-1-methyl-1H-1,2,4-triazole
Comparison:
- 5-Chloro-1,3-dimethyl-1H-1,2,4-triazole: Similar structure but with an additional methyl group at the 3-position, which may alter its reactivity and applications.
- 3-Chloro-1-methyl-1H-1,2,4-triazole: Chlorine substitution at the 3-position instead of the 5-position, leading to different chemical properties and reactivity.
- 5-Bromo-1-methyl-1H-1,2,4-triazole: Bromine substitution instead of chlorine, which can affect the compound’s reactivity and potential applications.
5-chloro-1-methyl-1H-1,2,4-triazol-3-amine stands out due to its specific substitution pattern, making it a valuable compound for targeted applications in various fields.
Properties
CAS No. |
120952-19-4 |
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Molecular Formula |
C3H5ClN4 |
Molecular Weight |
132.55 g/mol |
IUPAC Name |
5-chloro-1-methyl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C3H5ClN4/c1-8-2(4)6-3(5)7-8/h1H3,(H2,5,7) |
InChI Key |
YPVSHERVUKNWKP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC(=N1)N)Cl |
Purity |
95 |
Origin of Product |
United States |
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